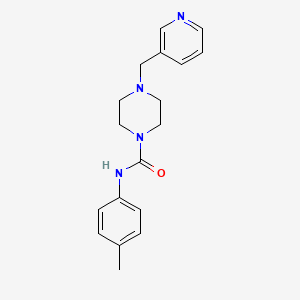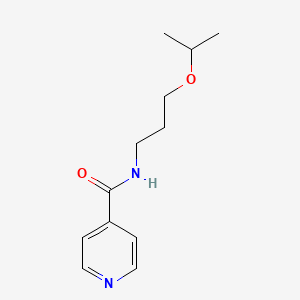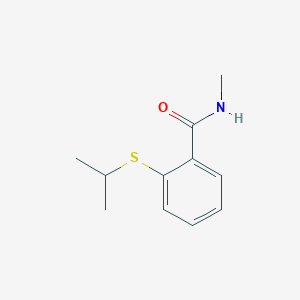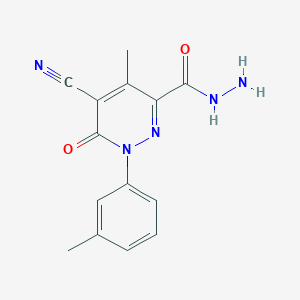
N-(4-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-(4-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide is a chemical compound that belongs to the class of piperazine derivatives. It is also known as MP-10 and has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of MP-10 is not fully understood. However, it has been reported to act as a serotonin and dopamine receptor antagonist. It has also been shown to inhibit the reuptake of serotonin and dopamine, leading to an increase in their concentrations in the brain. The increased concentrations of these neurotransmitters may be responsible for the observed anxiolytic and antidepressant effects of MP-10.
Biochemical and Physiological Effects:
MP-10 has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF) in the brain, which is important for neuronal survival and plasticity. MP-10 has also been shown to reduce oxidative stress and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MP-10 in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for serotonin and dopamine receptors, making it a useful tool for studying the role of these neurotransmitters in various physiological processes.
One of the limitations of using MP-10 in lab experiments is its potential toxicity. It has been reported to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of MP-10. One direction is to further investigate its potential therapeutic applications in various fields such as oncology and immunology. Another direction is to study its mechanism of action in more detail, which may lead to the development of more potent and selective compounds. Additionally, the development of new synthetic methods for MP-10 may lead to the discovery of new derivatives with improved pharmacological properties.
Conclusion:
In conclusion, MP-10 is a chemical compound with potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. Its mechanism of action is not fully understood, but it has been shown to act as a serotonin and dopamine receptor antagonist. MP-10 has various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the study of MP-10, which may lead to the development of new therapies for various diseases.
Aplicaciones Científicas De Investigación
MP-10 has been studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, MP-10 has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of Parkinson's disease and schizophrenia.
In oncology, MP-10 has been shown to have anticancer properties. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. MP-10 has also been studied for its potential use in combination with other chemotherapeutic agents.
In immunology, MP-10 has been studied for its anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-15-4-6-17(7-5-15)20-18(23)22-11-9-21(10-12-22)14-16-3-2-8-19-13-16/h2-8,13H,9-12,14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOCMZPXJCNUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-hydroxy-N'-{3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B4706255.png)
![isopropyl 4-methyl-5-{[(4-methylphenyl)amino]carbonyl}-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4706256.png)
![2-{[3-allyl-5-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-benzylacetamide](/img/structure/B4706260.png)
![6-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4706265.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[hydroxy(diphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4706287.png)

![1-ethyl-4-[2-(4-ethylphenoxy)-2-methylpropanoyl]piperazine](/img/structure/B4706300.png)


![N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B4706324.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B4706342.png)
![N-(4-chloro-2-nitrophenyl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4706350.png)

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,4-dimethylbenzamide](/img/structure/B4706354.png)